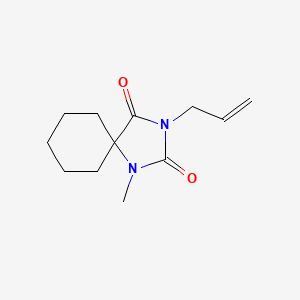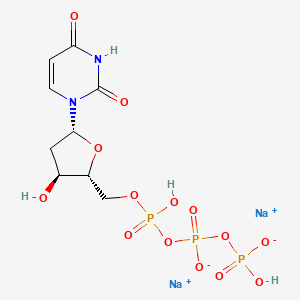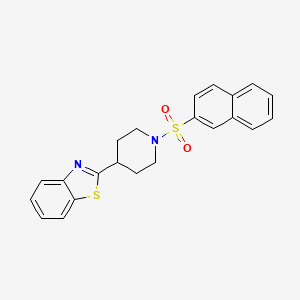
2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene sulfonyl group, a piperidine ring, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the Naphthalene Sulfonyl Group: The final step involves the sulfonylation of the piperidine ring with a naphthalene sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or aldehydes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanisms of action of various biomolecules.
Mechanism of Action
The mechanism of action of 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that regulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzoxazole
- 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzimidazole
- 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzofuran
Uniqueness
Compared to similar compounds, 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole exhibits unique properties due to the presence of the benzothiazole moiety This structural feature imparts distinct electronic and steric characteristics, influencing its reactivity and biological activity
Properties
Molecular Formula |
C22H20N2O2S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C22H20N2O2S2/c25-28(26,19-10-9-16-5-1-2-6-18(16)15-19)24-13-11-17(12-14-24)22-23-20-7-3-4-8-21(20)27-22/h1-10,15,17H,11-14H2 |
InChI Key |
RPYNHANDIZJQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


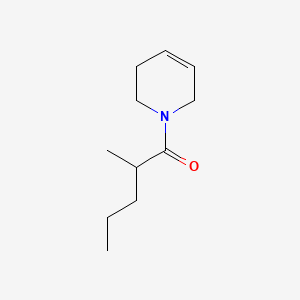
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
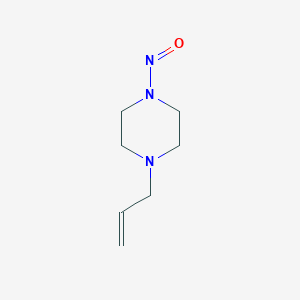

![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)



![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)



